ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate
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Overview
Description
Ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate typically involves the reaction of a carboxylic acid with an alcohol. In this case, the carboxylic acid is 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoic acid, and the alcohol is ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to promote esterification .
Industrial Production Methods
Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Major Products
Hydrolysis: 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoic acid and ethanol.
Reduction: 7-[(4S)-4-hydroxymethyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate.
Oxidation: 7-[(4S)-4-carboxy-2-oxo-1,3-thiazolidin-3-yl]heptanoate.
Scientific Research Applications
Ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl propionate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An ester with a floral odor, used in perfumes and as a solvent.
Uniqueness
Ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler esters like ethyl acetate and ethyl propionate, making it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
82430-18-0 |
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Molecular Formula |
C13H21NO4S |
Molecular Weight |
287.38 g/mol |
IUPAC Name |
ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate |
InChI |
InChI=1S/C13H21NO4S/c1-2-18-12(16)7-5-3-4-6-8-14-11(9-15)10-19-13(14)17/h9,11H,2-8,10H2,1H3/t11-/m0/s1 |
InChI Key |
SESIAMXGKLSVMP-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)CCCCCCN1[C@H](CSC1=O)C=O |
Canonical SMILES |
CCOC(=O)CCCCCCN1C(CSC1=O)C=O |
Origin of Product |
United States |
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